2,4-Dicyclopropylbut-3-yn-2-ol
Overview
Description
2,4-Dicyclopropylbut-3-yn-2-ol is an organic compound with the molecular formula C₁₀H₁₄O It features a unique structure characterized by two cyclopropyl groups attached to a butynol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dicyclopropylbut-3-yn-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopropylacetylene and cyclopropylmethyl ketone.
Reaction Conditions: A common method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the cyclopropylacetylene, followed by nucleophilic addition to the cyclopropylmethyl ketone.
Purification: The product is usually purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods: While specific industrial methods for large-scale production are not well-documented, the general approach would involve optimizing the laboratory synthesis for scalability. This includes using continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dicyclopropylbut-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert it into alkanes or alcohols using reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) for chlorination.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution under mild heating.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: SOCl₂ in the presence of a base like pyridine.
Major Products:
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Cyclopropyl alkanes or alcohols.
Substitution: Cyclopropyl chlorides or other substituted derivatives.
Scientific Research Applications
2,4-Dicyclopropylbut-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is investigated for use in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 2,4-Dicyclopropylbut-3-yn-2-ol exerts its effects depends on the specific application:
Chemical Reactions: The cyclopropyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Biological Activity: If used in drug design, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
2,4-Dicyclopropylbut-3-yn-1-ol: Similar structure but with the hydroxyl group at a different position.
2,4-Dicyclopropylbut-3-yn-2-one: The ketone analog of the compound.
Uniqueness: 2,4-Dicyclopropylbut-3-yn-2-ol is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. This makes it particularly useful in synthetic applications where such characteristics are desirable.
Properties
IUPAC Name |
2,4-dicyclopropylbut-3-yn-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-10(11,9-4-5-9)7-6-8-2-3-8/h8-9,11H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXXQUKLWDPHIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1CC1)(C2CC2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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